8-methyl-7-[(4-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-7-[(4-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 8-methyl-7-[(4-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-methyl-7-[(4-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
8-methyl-7-[(4-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives with potential biological activities.
Industry: The compound is used in the formulation of perfumes and cosmetics due to its pleasant fragrance.
Mechanism of Action
The mechanism of action of 8-methyl-7-[(4-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
8-methyl-7-[(4-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7-hydroxy-4-methylcoumarin: Known for its antimicrobial and antioxidant properties.
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Exhibits antifungal and anti-inflammatory activities.
7-amino-4-methylcoumarin: Used in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
8-methyl-7-[(4-methylphenyl)methoxy]-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-4-5-17-12-20(22)24-21-15(3)19(11-10-18(17)21)23-13-16-8-6-14(2)7-9-16/h6-12H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCDFHMQZQRATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.